molecular formula C17H16N2O4S B2403307 N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034428-87-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2403307
CAS RN: 2034428-87-8
M. Wt: 344.39
InChI Key: JYYWWMDJIGIKMC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the development of various diseases. It has also been shown to inhibit the growth of cancer cells and to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study a wide range of biological processes. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.

Future Directions

There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex process that involves several steps. The first step involves the synthesis of 5-hydroxy-1,3-benzodioxole, which is then reacted with 3-chlorotetrahydrothiophene to form the intermediate compound. This intermediate is then reacted with isonicotinoyl chloride to yield the final product. The synthesis process requires careful attention to detail and high-quality reagents to ensure that the final product is of high purity.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-1-2-14-15(8-12)22-10-21-14)11-3-5-18-16(7-11)23-13-4-6-24-9-13/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYWWMDJIGIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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